4-(3,4,5-Trimethoxyphenoxy)piperidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(3,4,5-Trimethoxyphenoxy)piperidine consists of a piperidine ring attached to a phenyl ring via an ether linkage. The phenyl ring is substituted with three methoxy groups.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,4,5-Trimethoxyphenoxy)piperidine include a molecular weight of 267.32 g/mol. The compound has a density of 1.095±0.06 g/cm3 and a predicted boiling point of 386.7±42.0 °C .Scientific Research Applications
Gastric Antisecretory Agents
4-(Diphenylmethyl)-1-piperidinemethanimine, a compound with structural similarities to 4-(3,4,5-Trimethoxyphenoxy)piperidine, has been studied for its potential as a non-anticholinergic gastric antisecretory drug, potentially useful in treating peptic ulcer disease (Scott et al., 1983).
Biochemical Studies
Research involving 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which includes compounds structurally related to 4-(3,4,5-Trimethoxyphenoxy)piperidine, indicates a preferred conformation in methanol. These compounds have been analyzed for their potential impact on brain membranes and their inhibitory ability on 3H-GABA binding (Burgos et al., 1992).
Antiplatelet Activities
Studies on derivatives of piperlongumine, closely related to 4-(3,4,5-Trimethoxyphenoxy)piperidine, show potential inhibitory effects on platelet aggregation, suggesting applications in cardiovascular health (Park et al., 2008).
Anti-inflammatory and Antioxidant Activities
Compounds derived from 4-hydroxy-piperidine, a relative of 4-(3,4,5-Trimethoxyphenoxy)piperidine, have been synthesized and evaluated as anti-inflammatory agents. Their antioxidant activities and interactions with free radicals suggest potential therapeutic applications (Geronikaki et al., 2003).
Enantioselective Synthesis and Antioxidant Activity
Enantioselectively synthesized 3,4,5-trisubstituted piperidines, related to 4-(3,4,5-Trimethoxyphenoxy)piperidine, have been studied for their antioxidant properties. Certain compounds in this category demonstrated significant radical-scavenging activities (Kim et al., 2016).
Structural and Conformational Studies
Various studies have explored the structural and conformational aspects of piperidine derivatives. These include insights into the stereochemistry and crystal structures, which are crucial for understanding their biochemical and pharmacological properties (Ahmed et al., 1985).
Safety And Hazards
properties
IUPAC Name |
4-(3,4,5-trimethoxyphenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-16-12-8-11(9-13(17-2)14(12)18-3)19-10-4-6-15-7-5-10/h8-10,15H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDJUQDIBDEMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-Trimethoxyphenoxy)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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